molecular formula C15H18F3NO2 B12233747 8-{[4-(Trifluoromethoxy)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol

8-{[4-(Trifluoromethoxy)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B12233747
M. Wt: 301.30 g/mol
InChI Key: NWXHWQDTCGCOJZ-UHFFFAOYSA-N
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Description

8-{[4-(Trifluoromethoxy)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a trifluoromethoxyphenyl group. The presence of the trifluoromethoxy group imparts distinct chemical properties to the molecule, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(Trifluoromethoxy)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials . One common approach involves the use of achiral tropinone derivatives, which undergo desymmetrization to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(Trifluoromethoxy)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or nickel catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-{[4-(Trifluoromethoxy)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{[4-(Trifluoromethoxy)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to receptors or enzymes, modulating their activity. The trifluoromethoxy group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tropine: A structurally related compound with similar bicyclic features.

    Scopolamine: Another tropane alkaloid with distinct pharmacological properties.

    Atropine: A well-known tropane alkaloid used in medicine.

Uniqueness

8-{[4-(Trifluoromethoxy)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H18F3NO2

Molecular Weight

301.30 g/mol

IUPAC Name

8-[[4-(trifluoromethoxy)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C15H18F3NO2/c16-15(17,18)21-14-5-1-10(2-6-14)9-19-11-3-4-12(19)8-13(20)7-11/h1-2,5-6,11-13,20H,3-4,7-9H2

InChI Key

NWXHWQDTCGCOJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=C(C=C3)OC(F)(F)F)O

Origin of Product

United States

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